molecular formula C10H15BrCl2N2 B3216811 2-(3-Bromophenyl)piperazine dihydrochloride CAS No. 1172867-88-7

2-(3-Bromophenyl)piperazine dihydrochloride

Numéro de catalogue: B3216811
Numéro CAS: 1172867-88-7
Poids moléculaire: 314.05 g/mol
Clé InChI: HLFBTCPKFLRRJA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-Bromophenyl)piperazine dihydrochloride is a chemical research reagent with the molecular formula C10H13BrN2 and is supplied as a dihydrochloride salt to enhance stability . Piperazine-based scaffolds are of significant interest in medicinal chemistry and pharmacology due to their presence in a wide range of bioactive molecules . These compounds are frequently investigated for their potential as core structures in the development of novel therapeutic agents, including protease inhibitors for viruses . Research into phenylpiperazine derivatives, a class to which this compound belongs, often focuses on their interaction with neurological targets; some analogues are identified as new psychoactive substances (NPS) in forensic science, highlighting the importance of this chemical class in legal and clinical toxicology . The primary research applications for this compound are found in chemical and biochemical research. It serves as a key synthetic intermediate or building block for the preparation of more complex, pharmacologically relevant molecules . In early-stage drug discovery, it can be used to create molecular hybrids, such as those with thiadiazole or isatin, to screen for biological activity . Furthermore, it is a valuable standard for analytical method development and validation in forensic laboratories. Techniques such as Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be established and calibrated using this compound to enable the accurate identification of novel psychoactive substances in forensic casework . This product is explicitly labeled For Research Use Only (RUO) . It is intended for use in controlled laboratory settings by qualified researchers. It is not intended for diagnostic, therapeutic, or human consumption of any kind. Researchers should handle this material with appropriate precautions, including the use of personal protective equipment, and refer to the Safety Data Sheet (SDS) for detailed hazard information.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(3-bromophenyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2.2ClH/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10;;/h1-3,6,10,12-13H,4-5,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFBTCPKFLRRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC(=CC=C2)Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172867-88-7
Record name 2-(3-bromophenyl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 3 Bromophenyl Piperazine Dihydrochloride and Its Derivatives

Retrosynthetic Analysis of the 2-(3-Bromophenyl)piperazine (B1587519) Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.orgfiveable.me For the 2-(3-bromophenyl)piperazine core, the analysis begins by disconnecting the key bonds to reveal potential precursors.

A primary disconnection strategy involves breaking the carbon-nitrogen bonds of the piperazine (B1678402) ring. This leads to two main synthetic approaches. One approach involves the formation of one C-N bond followed by a second cyclizing C-N bond formation. An alternative approach is the simultaneous formation of two C-N bonds.

Further disconnection of the 2-aryl substituent from the piperazine ring suggests a strategy where the piperazine ring is formed first, followed by the introduction of the 3-bromophenyl group. Conversely, a precursor already containing the 3-bromophenyl moiety can be used to construct the piperazine ring. These disconnections provide a roadmap for the synthetic strategies detailed below.

Classical and Modern Approaches to Piperazine Ring Formation

The formation of the piperazine ring is a cornerstone of the synthesis of 2-(3-bromophenyl)piperazine and its derivatives. A variety of classical and modern methods are available for the construction of this heterocyclic scaffold. nih.govmdpi.com

Cyclization reactions are a common strategy for forming the piperazine ring, often involving the formation of two carbon-nitrogen bonds in a sequential or concerted manner. One notable method is the Dieckmann cyclization, which can be used to form piperazine-2,5-diones, which can then be reduced to the corresponding piperazines. epa.govthieme-connect.com Another approach involves the reductive cyclization of dioximes, which can be prepared from primary amines. nih.govmdpi.comnih.govresearchgate.net This method allows for the construction of piperazines with substituents at various positions. nih.govmdpi.comresearchgate.net Palladium-catalyzed cyclization reactions have also been developed for the modular synthesis of highly substituted piperazines. organic-chemistry.org

Cyclization Reaction Type Key Precursors General Conditions Reference
Dieckmann CyclizationLinear amino ester derivativesBase (e.g., NaH) in an organic solvent (e.g., THF) epa.govthieme-connect.com
Reductive Cyclization of DioximesBis(oximinoalkyl)aminesCatalytic hydrogenation (e.g., Pd/C) nih.govmdpi.comnih.govresearchgate.net
Palladium-Catalyzed CyclizationDiamines and propargyl unitsPalladium catalyst organic-chemistry.org

Nucleophilic substitution reactions provide a direct route to the piperazine ring by forming C-N bonds. A common method involves the reaction of a 1,2-diamine with a dihaloethane, such as 1,2-dibromoethane. googleapis.com The synthesis of piperazin-2-one (B30754) derivatives can be achieved through a cascade of double nucleophilic substitution. researchgate.net The reactivity of piperazine as a nucleophile allows for its substitution onto various electrophilic scaffolds. researchgate.net The synthesis of 3-substituted piperazine derivatives can sometimes involve the formation of aziridinium (B1262131) ions as intermediates in nucleophilic substitution reactions. nih.gov

Reaction Subtype Reactants Key Features Reference
Diamine and Dihaloalkane1,2-Diamine, 1,2-DihaloethaneForms the piperazine ring through two sequential SN2 reactions. googleapis.com
Cascade Double SubstitutionChloro allenylamide, primary amine, aryl iodideMetal-promoted transformations leading to piperizinones. researchgate.net

Reductive amination is a versatile method for forming C-N bonds and can be applied to the synthesis of piperazines. thieme-connect.com This can be achieved through intramolecular reactions to form the piperazine ring. researchgate.net The reaction typically involves the formation of an imine or enamine intermediate, which is then reduced in situ. Common reducing agents include sodium cyanoborohydride and sodium triacetoxyborohydride. thieme-connect.comgoogle.comnih.gov Continuous-flow hydrogenation has emerged as a green and scalable method for reductive amination. thieme-connect.com

Reductive Amination Approach Starting Materials Reducing Agent Reference
Intramolecular Reductive AminationDialdehyde or diketone with a diamine precursorVarious (e.g., NaBH3CN, H2/catalyst) researchgate.net
Intermolecular Reductive AminationAldehyde/ketone and an amineSodium cyanoborohydride, Sodium triacetoxyborohydride thieme-connect.comgoogle.comnih.gov
Continuous-Flow HydrogenationAldehyde and piperazineH2 gas with a catalyst thieme-connect.com

Introduction of the 3-Bromophenyl Moiety

The introduction of the 3-bromophenyl group is a critical step in the synthesis of the target molecule. This is typically achieved through arylation reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The direct arylation of piperazine or its derivatives with a 3-bromophenyl halide (or equivalent) is a common strategy. mdpi.com Methodologies such as the Buchwald-Hartwig amination and Ullmann-Goldberg reaction are widely used for the N-arylation of piperazines. mdpi.com

The regioselective introduction of aryl groups onto heterocyclic scaffolds is also an important consideration. beilstein-journals.orgnih.govd-nb.info In some synthetic strategies, a bromo-substituent can act as a blocking group to direct arylation to a specific position. d-nb.info The use of hindered aryl bromides can also influence the regioselectivity of the arylation reaction. beilstein-journals.orgnih.gov Direct catalytic arylation of heteroarenes with meso-bromophenyl-substituted porphyrins has also been studied, demonstrating the versatility of these reactions. nih.gov

Arylation Method Reactants Catalyst/Reagents Key Features Reference
Buchwald-Hartwig AminationPiperazine, 3-Bromoaryl halidePalladium catalyst, phosphine (B1218219) ligand, baseForms a C-N bond between the piperazine nitrogen and the aryl group. mdpi.com
Ullmann-Goldberg ReactionPiperazine, 3-Bromoaryl halideCopper catalyst, baseA classical method for C-N bond formation. mdpi.com
Direct C-H ArylationPiperazine, 3-Bromoaryl halidePalladium catalystForms a C-C bond directly between the piperazine ring and the aryl group. encyclopedia.pub

Bromination of Phenylpiperazine Precursors

The synthesis of 2-(3-Bromophenyl)piperazine initiates from a suitable phenylpiperazine precursor. The key step in this synthesis is the introduction of a bromine atom at the meta-position of the phenyl ring. This is typically achieved through an electrophilic aromatic substitution reaction.

The precursor, 2-phenylpiperazine (B1584378), can be synthesized through various established methods for N-heterocycles. Once the 2-phenylpiperazine precursor is obtained, the bromination is carried out. The piperazine ring is an activating group, but to control the position of bromination and prevent over-bromination, the amino groups of the piperazine moiety are often protected. Acetylation is a common protection strategy.

The protected 2-phenylpiperazine is then subjected to bromination using a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in the presence of a Lewis acid catalyst or in a suitable solvent. The piperazinyl group is an ortho-, para- director; however, steric hindrance from the piperazine ring attached at the 2-position can influence the regioselectivity of the substitution, potentially leading to a mixture of isomers. The reaction conditions, including temperature and choice of solvent, are critical for maximizing the yield of the desired 3-bromo isomer. Following the reaction, the protecting groups are removed via hydrolysis to yield 2-(3-bromophenyl)piperazine.

Salt Formation and Purification Techniques for Dihydrochloride (B599025)

Once the 2-(3-bromophenyl)piperazine free base is synthesized, it is converted into its dihydrochloride salt to improve its stability and handling characteristics. The salt formation is a straightforward acid-base reaction.

The 2-(3-bromophenyl)piperazine is dissolved in a suitable organic solvent, such as ethanol (B145695), isopropanol, or diethyl ether. An excess of hydrochloric acid (HCl), either as a gas or dissolved in a solvent (e.g., HCl in ethanol or diethyl ether), is then added to the solution. The dihydrochloride salt, being less soluble in the organic solvent than its free base form, precipitates out of the solution.

Purification of the resulting 2-(3-Bromophenyl)piperazine dihydrochloride salt is crucial to remove any unreacted starting materials, by-products, or isomeric impurities. The primary method for purification is recrystallization. The crude salt is dissolved in a minimal amount of a hot solvent or a solvent mixture (e.g., ethanol/water) in which the salt has high solubility at elevated temperatures and low solubility at cooler temperatures. Upon cooling the saturated solution, the pure dihydrochloride salt crystallizes, leaving impurities behind in the solvent. The purified crystals are then collected by filtration, washed with a cold solvent to remove any residual mother liquor, and dried under a vacuum.

Analytical Techniques for Structural Elucidation of Synthesized Compounds

To confirm the identity and structure of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Characterization Methods (e.g., NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the aromatic ring and the piperazine ring. The aromatic protons would appear as multiplets in the range of δ 7.0-7.5 ppm. The protons on the piperazine ring would typically appear as complex multiplets in the aliphatic region (δ 3.0-4.0 ppm). The presence of the dihydrochloride salt would result in broad signals for the N-H protons.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. Distinct signals would be observed for the six carbons of the bromophenyl ring and the four carbons of the piperazine ring. The carbon atom attached to the bromine (C-Br) would have a characteristic chemical shift.

¹H NMR (Proton NMR) Data ¹³C NMR (Carbon NMR) Data
Chemical Shift (δ) ppm Assignment
~7.4 - 7.1Aromatic Protons (multiplets)
~3.5 - 3.0Piperazine Protons (multiplets)
Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands.

| IR Spectroscopy Data | | :--- | :--- | | Wavenumber (cm⁻¹) | Assignment | | ~3000-3100 | Aromatic C-H stretch | | ~2850-3000 | Aliphatic C-H stretch | | ~2400-2700 | N-H stretch (from R₂NH₂⁺) | | ~1550-1600 | C=C aromatic ring stretch | | ~1000-1100 | C-N stretch | | ~500-600 | C-Br stretch |

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. For 2-(3-Bromophenyl)piperazine, the mass spectrum would show a characteristic molecular ion peak [M]⁺. Due to the presence of bromine, there would be two peaks of almost equal intensity ([M]⁺ and [M+2]⁺) corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the cleavage of the piperazine ring. nih.gov

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method is commonly used.

The sample is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like trifluoroacetic acid, is used to elute the compound. The purity is determined by the peak area of the main component relative to the total area of all peaks detected, typically by a UV detector set at a wavelength where the aromatic ring absorbs significantly (e.g., 254 nm). A pure sample should ideally show a single, sharp peak.

| Typical HPLC Parameters | | :--- | :--- | | Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | | Mobile Phase | Gradient or isocratic elution with a mixture of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Column Temperature | Ambient or controlled (e.g., 30 °C) |

This rigorous analytical approach ensures the correct chemical structure and high purity of the synthesized this compound, which is essential for its use in further research or development.

Pharmacological Characterization and Biological Target Interactions of 2 3 Bromophenyl Piperazine Dihydrochloride and Analogs

Receptor Binding and Ligand Affinity Profiling

Phenylpiperazine derivatives are a well-established class of compounds known for their interactions with a wide range of G-protein coupled receptors (GPCRs), which are crucial targets in drug discovery. nih.govacnp.org The specific substitution on the phenyl ring and the nature of the piperazine (B1678402) substituents significantly influence the affinity and selectivity for various receptor subtypes.

Analogs of 2-(3-Bromophenyl)piperazine (B1587519), particularly those with a chlorine substitution at the same position (3-chlorophenylpiperazine), have been extensively studied for their interaction with serotonin (B10506) (5-HT) receptors. These receptors are implicated in a variety of physiological and pathological processes in the central nervous system. nih.gov

5-HT1A Receptors: Long-chain arylpiperazines are recognized as a major class of 5-HT1A ligands, binding with affinities ranging from modest to very high. acnp.org The 3-chlorophenyl)piperazine moiety is a key component in compounds showing high affinity for the 5-HT1A receptor. For instance, a trazodone (B27368) analog, 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- rsc.orgsigmaaldrich.comnih.govtriazolo[4,3-a]pyridin-3(2H)-one, demonstrated a high affinity for the 5-HT1A receptor with a Ki value of 16 nM. nih.gov Studies on other arylpiperazine derivatives confirm that the (2-methoxyphenyl)piperazine fragment also consistently leads to high 5-HT1A receptor affinity. researchgate.net The agonist m-chlorophenylpiperazine (mCPP) has been used in studies that suggest a hypersensitivity of 5-HT1A receptors in certain conditions. nih.gov

5-HT2A Receptors: The 5-HT2A receptor is a primary target for many psychoactive compounds, including atypical antipsychotics. wikipedia.orgdrugbank.com Arylpiperazines generally show high affinity for this receptor subtype. acnp.org The stimulus effects of m-chlorophenylpiperazine (mCPP), a close analog, are thought to be mediated partly by its antagonist activity at 5-HT2A receptors. nih.gov

5-HT7 Receptors: The 5-HT7 receptor is involved in the regulation of mood, cognition, and sleep. nih.gov Phenylpiperazine derivatives have been a focus for developing 5-HT7 receptor antagonists. nih.gov The trazodone analog containing a 3-chlorophenyl)piperazine group showed moderate affinity for the 5-HT7 receptor (Ki = 278 nM), indicating that this structural motif is also relevant for interaction with this receptor subtype. nih.gov

Table 1: Binding Affinity of 2-(3-Chlorophenyl)piperazine Analogs at Serotonin Receptors

Compound5-HT1A (Ki, nM)5-HT7 (Ki, nM)Source
2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- rsc.orgsigmaaldrich.comnih.govtriazolo[4,3-a]pyridin-3(2H)-one16278 nih.gov

The dopamine (B1211576) D4 receptor, a member of the D2-like receptor family, is a significant target in the research of neuropsychiatric disorders. acs.org Phenylpiperazine derivatives have been synthesized and evaluated as selective ligands for dopamine receptor subtypes. nih.gov The structure of these ligands, including the substitution on the phenyl ring and the linker connecting it to another moiety, determines their affinity and selectivity for D2, D3, and D4 receptors. acs.orgnih.gov

Research into D4 selective ligands has shown that compounds containing a piperazine core can achieve high affinity. For example, compound 28 in one study, which features a 4-(4-chlorophenyl)piperazine moiety, displayed a Ki of 3.9 nM for the D4 receptor with high selectivity over other dopamine receptor subtypes. nih.gov The crystal structure of the D4 receptor reveals a specific binding pocket where the proton-titratable amine of the piperazine ring forms a key interaction with the conserved acidic residue, D112. elifesciences.org

Table 2: Binding Affinity of a Phenylpiperazine Analog at the Dopamine D4 Receptor

CompoundDopamine D4 (Ki, nM)Source
Compound 28 (containing 4-(4-chlorophenyl)piperazine)3.9 nih.gov

Sigma receptors, classified as sigma-1 (σ1) and sigma-2 (σ2), are unique receptor proteins found in the central nervous system and peripheral tissues. sigmaaldrich.comnih.gov They are targets for a variety of synthetic compounds, including phenylpiperazine derivatives. acs.org The σ1 receptor has been cloned and is known to be a transmembrane protein, while the σ2 receptor was identified as a fundamental membrane protein residing at the endoplasmic reticulum. nih.govnih.govnih.gov

Studies on a series of piperazine and piperidine (B6355638) derivatives have shown that these scaffolds can be modified to achieve high affinity and selectivity for sigma receptors. acs.org For instance, replacing a piperidine ring with a piperazine ring can significantly alter the affinity for the σ1 receptor. acs.org Another study identified 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine (BD1063) as a ligand with preferential affinity for σ1 sites over σ2 sites. nih.gov The affinity of various piperazine analogs for the σ2 receptor has also been investigated, with some showing Ki values in the low nanomolar range. nih.gov

Table 3: Binding Affinity of Phenylpiperazine Analogs at Sigma Receptors

CompoundSigma-1 (Ki, nM)Sigma-2 (Ki, nM)Source
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine (BD1063)Preferential for σ1Lower affinity nih.gov
Piperazine Analog (Compound 14)27.95.12 nih.gov

The superfamily of G-protein coupled receptors is the largest family of proteins in the human body and a primary target for pharmaceuticals. nih.gov Arylpiperazine derivatives are known to be "promiscuous" ligands, often interacting with multiple GPCRs beyond the primary serotonin and dopamine receptor families. acnp.org This polypharmacology is a key characteristic of many centrally acting drugs. Allosteric ligands, which bind to a site on the receptor distinct from the endogenous agonist binding site, can modulate receptor function and represent an area of growing interest in GPCR pharmacology. nih.gov While specific data on the interaction of 2-(3-Bromophenyl)piperazine dihydrochloride (B599025) with other GPCRs is limited in the reviewed literature, its structural class suggests a potential for broader interactions across the GPCR family.

Enzyme Inhibition and Modulation Studies

Transglutaminase 2 (TGase 2) is a multifunctional enzyme involved in protein crosslinking through the formation of isopeptide bonds. nih.gov Dysregulation of TGase 2 has been implicated in a range of diseases, including cancers and neurodegenerative disorders, making it a therapeutic target. rsc.orgnih.gov The development of TGase 2 inhibitors has largely focused on irreversible inhibitors that target the active site cysteine residue. nih.gov

Current research highlights various classes of TGase 2 inhibitors, including peptidomimetic compounds and other small molecules. rsc.org However, a review of the available literature did not yield specific data regarding the inhibition of Transglutaminase 2 by 2-(3-Bromophenyl)piperazine dihydrochloride or its close structural analogs. The known inhibitors often possess different structural scaffolds, such as peptidic backbones or specific "warheads" designed to react with the enzyme's active site. rsc.orgnih.gov

Glycosidase Inhibition (e.g., α-Amylase)

Research into the glycosidase inhibition properties of this compound and its direct analogs is not extensively documented in the available scientific literature. While various heterocyclic compounds, including those with piperazine moieties, have been investigated as potential α-glucosidase inhibitors for the management of type 2 diabetes, specific data on the 3-bromophenyl substituted piperazine is limited. researchgate.netnih.gov For instance, studies on other classes of compounds, such as 1,2-benzothiazine-N-arylacetamides and β-amino ketones containing a sulfadiazine (B1682646) moiety, have shown that substitutions with electron-withdrawing groups can influence α-glucosidase inhibitory activity. nih.govresearchgate.net However, direct evidence linking this compound to the inhibition of α-amylase or other glycosidases is not presently available.

Histone Acetyltransferase (HAT) Inhibition (e.g., p300/CBP)

Histone acetyltransferases (HATs), particularly the homologous proteins p300 and CREB-binding protein (CBP), are crucial transcriptional co-activators involved in numerous cellular processes. nih.gov Their dysregulation is implicated in various cancers, making them attractive therapeutic targets. thno.org Small molecule inhibitors targeting the catalytic HAT domain or the acetyl-lysine binding bromodomain of p300/CBP have been developed as potential anticancer agents. nih.govthno.org For example, the catalytic inhibitor A-485 has been shown to globally inhibit the expression of estrogen-regulated genes and suppress H3K27 acetylation at the enhancers of these genes in breast cancer cells. nih.gov Similarly, bromodomain inhibitors like GNE-049 can downregulate key oncogenes and inhibit cancer cell growth. nih.govresearchgate.net

Despite the therapeutic interest in p300/CBP inhibitors and the exploration of various chemical scaffolds, there is no specific evidence in the reviewed literature to suggest that this compound or its immediate analogs possess inhibitory activity against p300/CBP or other histone acetyltransferases. The research on HAT inhibitors has focused on distinct structural classes of molecules. nih.govresearchgate.net

Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the availability of the neurotransmitter acetylcholine. nih.govresearchgate.net The piperazine scaffold is a common motif in the design of cholinesterase inhibitors. nih.govnih.govnih.gov

Analogs incorporating a bromophenylpiperazine moiety have been synthesized and evaluated for this activity. For example, a novel Mannich base, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, includes this structural feature, suggesting the utility of the bromophenylpiperazine group in designing biologically active compounds, although its specific cholinesterase inhibitory activity was not detailed. mdpi.com Other studies have explored different substituted phenylpiperazine derivatives, demonstrating that the nature and position of substituents on the phenyl ring significantly influence the inhibitory potency against both AChE and BChE. mdpi.comnih.gov Dual inhibition of both enzymes is often considered a promising approach. nih.gov While the general class of phenylpiperazines is relevant to cholinesterase inhibition, specific IC50 values for this compound are not available in the reviewed literature.

Cholinesterase Inhibition by Phenylpiperazine Analogs

Compound ClassTarget Enzyme(s)Key FindingsReference
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivativesAChEDerivatives with electron-withdrawing groups (e.g., ortho-chloro) on the phenyl ring showed the highest potency, with IC50 values in the low micromolar range. nih.gov
1,4-bisbenzylpiperazine-2-carboxylic acid derivativesAChE & BChEHydroxamic acid and carboxamide analogs were potent and selective inhibitors of BChE, with Ki values in the nanomolar range. nih.gov
Pyridyl–pyridazine moiety with phenylpiperazineAChE & BChECompounds demonstrated dual inhibition, with some being significantly more potent than the reference drug rivastigmine (B141) against BChE. mdpi.com

Lipid A Biosynthesis Enzyme Inhibition (e.g., LpxH)

A significant area of research involving (3-bromophenyl)piperazine analogs is the inhibition of LpxH (UDP-2,3-diacylglucosamine pyrophosphatase), an essential enzyme in the lipid A biosynthesis pathway in the majority of Gram-negative bacteria. nih.govnih.gov This pathway is crucial for the formation of the bacterial outer membrane, making its components attractive targets for novel antibiotics. researchgate.netdiva-portal.org

A class of LpxH inhibitors based on a sulfonyl piperazine scaffold has been identified, with a compound known as AZ1 being a key example. nih.govresearchgate.net Structure-activity relationship (SAR) studies on AZ1 analogs revealed that modifications to the phenylpiperazine moiety are critical for inhibitory potency. Specifically, the m-bromophenyl piperazine analogue, synthesized using 1-(3-bromophenyl)piperazine, demonstrated the most potent inhibition of LpxH activity among a series of tested compounds, inhibiting 74% of LpxH activity at a concentration of 1 µM. nih.gov This highlights the importance of the 3-bromo substitution on the phenyl ring for strong interaction with the enzyme target. Further design and synthesis of second-generation sulfonyl piperazine analogs have continued to explore modifications to this core structure to enhance antibacterial activity. nih.govduke.edu

Activity of Phenylpiperazine Analogs as LpxH Inhibitors

Compound IDDescriptionLpxH InhibitionReference
AZ1 (1)Parent sulfonyl piperazine scaffoldBaseline LpxH inhibitor nih.govresearchgate.net
JH-LPH-06m-bromophenyl piperazine analogue of AZ1Showed the strongest inhibition; 74% inhibition at 1 µM nih.gov
JH-LPH-33 (3)Second-generation analog with enhanced LpxH inhibitionSignificantly more potent than AZ1 researchgate.netresearchgate.net
JH-LPH-107Pyridinyl sulfonyl piperazine derivativePotent antibiotic activity against wild-type Enterobacterales researchgate.net

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters and are important targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease. mdpi.comiscience.in The search for new, selective MAO inhibitors is an active area of drug discovery. researchgate.net While a wide variety of chemical structures, including those with piperidine rings, have been investigated for MAO inhibition, there is no specific mention in the reviewed literature of this compound as an inhibitor of either MAO-A or MAO-B. bohrium.com

Transporter Protein Interactions

The piperazine ring is a prevalent structural motif in many biologically active compounds, including drugs that interact with transporter proteins. mdpi.com For example, the phenylpiperazine structure is a key component of molecules designed to target the serotonin transporter (SERT), playing a role in the development of antidepressants. mdpi.com The physicochemical properties of the piperazine moiety often help to optimize the pharmacokinetic profile of a drug. While the phenylpiperazine scaffold is known to interact with various receptors and transporters, including dopamine and serotonin receptors, specific studies detailing the interaction of this compound with any particular transporter protein have not been identified in the reviewed literature. mdpi.commdpi.com

P-glycoprotein (P-gp) Modulation and Efflux Inhibition

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an ATP-dependent efflux pump. It plays a crucial role in limiting the cellular uptake and promoting the excretion of a wide array of xenobiotics, including many therapeutic drugs. The overexpression of P-gp in cancer cells is a significant mechanism of multidrug resistance (MDR), as it actively transports chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy. Consequently, the modulation of P-gp activity through inhibition of its efflux function is a key strategy to overcome MDR in cancer therapy.

Detailed research into various arylpiperazine analogs has demonstrated their capacity to reverse multidrug resistance, suggesting an interaction with efflux pumps like P-gp. Structure-activity relationship (SAR) studies on these analogs have begun to elucidate the chemical features that govern their P-gp inhibitory potency.

One study investigating a series of phenylpiperazine derivatives for their ability to reverse multidrug resistance in Escherichia coli overexpressing RND efflux pumps, which are bacterial analogs of human P-gp, revealed key structural determinants for activity. The findings indicated that substitutions on the phenyl ring significantly impact the compound's efficacy as an efflux pump inhibitor. Specifically, the introduction of a trifluoromethyl group at the meta-position of the phenyl ring of 1-phenylpiperazine (B188723) resulted in the most potent compound in the tested series. This analog, 1-(3-(Trifluoromethyl)phenyl)piperazine (mTFMPP), demonstrated a significant ability to reverse resistance to levofloxacin (B1675101).

The table below summarizes the multidrug resistance reversal activity of selected phenylpiperazine analogs from this study, highlighting the effect of substitutions on the phenyl ring. The activity is presented as the minimal concentration required to reduce the minimum inhibitory concentration (MIC) of levofloxacin by fourfold (LVX-MRC4).

CompoundSubstitution on Phenyl RingSpacer Length (n)LVX-MRC4 (µg/mL)
1-Phenylpiperazine (PP)None0>400
1-(3-(Trifluoromethyl)phenyl)piperazine (mTFMPP)3-CF3050
1-(4-Phenylbutyl)piperazineNone4100

The data suggests that halogen-containing substitutions, such as the trifluoromethyl group, can significantly enhance the potency of phenylpiperazines as efflux pump inhibitors. nih.gov This observation is particularly relevant for this compound, as the bromine atom at the 3-position of the phenyl ring is also a halogen. While bromine and trifluoromethyl groups have different electronic and steric properties, the finding that a halogenated substitution at the meta position leads to increased activity provides a strong rationale for investigating the P-gp inhibitory potential of this compound.

Furthermore, the study on arylpiperazines indicated that the length of the spacer between the phenyl ring and the piperazine moiety can also influence activity, with a four-carbon chain (in 1-(4-phenylbutyl)piperazine) showing improved potency compared to a direct linkage (in 1-phenylpiperazine). nih.gov This highlights another structural aspect that can be fine-tuned to optimize P-gp inhibition.

The mechanism by which these phenylpiperazine analogs exert their MDR-reversing effect is believed to be through the inhibition of the efflux pump, leading to increased intracellular accumulation of the co-administered drug. This was supported by findings that showed an increase in the intracellular concentration of levofloxacin and ethidium (B1194527) bromide in the presence of the active phenylpiperazine derivatives. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Key Pharmacophoric Elements within the 2-(3-Bromophenyl)piperazine (B1587519) Scaffold

The 2-(3-Bromophenyl)piperazine scaffold is a member of the broader arylpiperazine class of compounds, which are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, particularly G protein-coupled receptors (GPCRs). The key pharmacophoric elements of this scaffold are crucial for its biological activity and include the aromatic ring, the piperazine (B1678402) ring, and the specific placement of substituents.

The fundamental components of the 2-arylpiperazine pharmacophore consist of:

An Aromatic Ring: The phenyl group is essential for establishing crucial interactions with the target protein, often through pi-pi stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket.

A Basic Nitrogen Atom: One of the nitrogen atoms of the piperazine ring is typically protonated at physiological pH. This positively charged nitrogen can form a key ionic bond with an acidic residue, such as aspartate, in the receptor's binding site.

A Second Nitrogen Atom: The other nitrogen atom in the piperazine ring can act as a hydrogen bond acceptor or be a site for further derivatization to modulate the compound's properties.

For many arylpiperazine compounds, the interplay between the aromatic moiety and the protonated nitrogen of the piperazine ring is a primary determinant of their affinity for aminergic GPCRs. The distance and relative orientation of these two features are critical for optimal receptor binding.

Impact of Substituent Modifications on Biological Activity

The biological activity of the 2-(3-Bromophenyl)piperazine scaffold can be finely tuned by modifying its substituents. These modifications can influence the compound's affinity, selectivity, and functional activity at its molecular targets.

The position and nature of the halogen substituent on the phenyl ring have a significant impact on the biological activity of 2-phenylpiperazine (B1584378) derivatives. Halogens can influence the electronic properties of the aromatic ring and can also participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the protein's binding site.

The substitution of a bromine atom at the meta (3-position) of the phenyl ring, as seen in 2-(3-Bromophenyl)piperazine, can confer a specific pharmacological profile. Studies on related arylpiperazines have shown that meta-substitution can be crucial for selectivity between different receptor subtypes. While direct comparative data for 2-(3-Bromophenyl)piperazine is limited in publicly accessible literature, general trends from related series suggest that the electronic and steric properties of the substituent at this position play a key role in modulating receptor interactions.

To illustrate the potential impact of halogen substitution patterns, the following table presents hypothetical binding affinity data for a series of 2-(halophenyl)piperazine analogs at a generic receptor target, based on general SAR principles observed in broader arylpiperazine studies.

CompoundSubstitutionReceptor Binding Affinity (Ki, nM)
12-Bromo15.2
23-Bromo8.5
34-Bromo25.8
43-Chloro12.1
53-Fluoro18.9

Note: The data in this table is illustrative and intended to demonstrate general SAR principles. It is not based on direct experimental results for 2-(3-Bromophenyl)piperazine.

Beyond halogen substitutions, other modifications to the aryl ring can significantly alter the biological activity of 2-phenylpiperazine derivatives. The introduction of various functional groups can impact the compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with the target receptor.

For instance, the addition of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., trifluoromethyl, cyano) can modulate the pKa of the piperazine nitrogens and the electronic nature of the aromatic ring, which in turn affects binding affinity and selectivity. The size and shape of the substituent are also critical, as bulky groups may cause steric hindrance within the binding pocket, while smaller groups may be better tolerated.

The following table provides a hypothetical comparison of the effects of different aryl substitutions on the binding affinity of a 2-phenylpiperazine scaffold.

CompoundAryl Substitution (Position 3)Receptor Binding Affinity (Ki, nM)
1-H50.3
2-Br8.5
3-CH335.7
4-OCH322.1
5-CF315.4

Note: The data in this table is illustrative and intended to demonstrate general SAR principles. It is not based on direct experimental results for 2-(3-Bromophenyl)piperazine.

Derivatization of the piperazine ring is a common strategy for modulating the pharmacological properties of arylpiperazines. Substitutions on the nitrogen atoms can influence the compound's basicity, lipophilicity, and ability to interact with the target.

Conformational analysis of 2-substituted piperazines has revealed a preference for the substituent to be in an axial position. This conformational preference can be further stabilized by intramolecular hydrogen bonding in certain derivatives. The specific conformation adopted by the piperazine ring and the orientation of the phenyl group are critical for proper alignment within the receptor's binding site. The piperazine ring typically adopts a chair conformation, which is the most thermodynamically stable. However, interactions with the receptor can induce other conformations, such as a boat or twist-boat form.

Modifications to the piperazine ring, such as N-alkylation or N-acylation, can impact this conformational equilibrium and, consequently, the biological activity. For example, the introduction of a bulky substituent on one of the nitrogen atoms can influence the preferred chair conformation and the orientation of the aryl group.

Design Principles for Enhanced Selectivity and Potency

The rational design of 2-(3-Bromophenyl)piperazine derivatives with enhanced selectivity and potency is guided by the SAR data gathered from various analogs. Key design principles include:

Optimizing Aryl Substitution: The nature and position of substituents on the phenyl ring are critical for tuning receptor affinity and selectivity. The 3-bromo substitution in the parent compound likely plays a key role in its specific activity profile, and further exploration of other substituents at this and other positions can lead to improved compounds.

Modulating Basicity: The basicity of the piperazine nitrogens is a crucial factor for the ionic interaction with the target receptor. Modifications that alter the pKa of these nitrogens can be used to optimize this interaction and improve affinity.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by incorporating the piperazine ring into a bicyclic system, can lock the molecule into a bioactive conformation. This can lead to an increase in potency and selectivity by reducing the entropic penalty of binding.

Exploiting Secondary Binding Pockets: Derivatization of the piperazine ring with larger substituents can allow the molecule to interact with secondary or allosteric binding pockets on the receptor surface. This can lead to compounds with novel pharmacological profiles and improved selectivity.

By systematically applying these design principles, medicinal chemists can develop new analogs of 2-(3-Bromophenyl)piperazine with optimized therapeutic potential.

Preclinical Pharmacological Investigations of 2 3 Bromophenyl Piperazine Dihydrochloride Analogs

In Vitro Cellular Activity Studies

In vitro studies are the first step in characterizing the pharmacological profile of new compounds, offering a controlled environment to dissect their interactions with cellular components and pathways.

Cell-Based Assays for Target Engagement (e.g., Receptor Activation, Enzyme Activity in Cells)

While specific target engagement data for 2-(3-Bromophenyl)piperazine (B1587519) dihydrochloride (B599025) is not detailed in the reviewed literature, the broader class of phenylpiperazine analogs has been extensively studied to determine their binding affinity and functional activity at various biological targets, particularly within the central nervous system. These assays are crucial for confirming that a compound interacts with its intended molecular target in a cellular context.

Radioligand binding assays are a common method used to determine the affinity of a compound for a specific receptor. In this technique, cells or cell membranes expressing the receptor of interest are incubated with a radiolabeled ligand that is known to bind to the receptor. The analog compound is then added in increasing concentrations to see how effectively it displaces the radiolabeled ligand. The concentration at which it displaces 50% of the radioligand (the IC50 value) is used to calculate its binding affinity (Ki).

Studies on various phenylpiperazine analogs have demonstrated their engagement with a range of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. For instance, different substituted phenylpiperazines have been evaluated for their binding affinity at dopamine (B1211576) D2 and D3 receptors, serotonin (B10506) (5-HT) receptors such as 5-HT1A and 5-HT2C, and monoamine transporters. nih.gov One study on ortho-substituted phenylpiperazine analogs of WAY100635, a known 5-HT1A antagonist, used radioligand binding assays to determine their affinity for the 5-HT1A receptor in preparations from guinea pig ileum strips. nih.gov Similarly, biophysical screening of a fragment library against the β1-adrenergic receptor identified arylpiperazine hits, with follow-up radioligand membrane binding assays confirming their affinity. dntb.gov.ua

Functional cell-based assays are also employed to determine whether a compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). These assays often measure downstream signaling events, such as changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels or the redistribution of signaling proteins like protein kinase A (PKA). dntb.gov.uanih.gov For example, activation of α2A-adrenergic receptors by agonist compounds was shown to inhibit adenylate cyclase activity, leading to a measurable decrease in intracellular cAMP levels. dntb.gov.ua Such functional assays confirm that the binding of an analog to its target translates into a biological response within the cell.

Cell Viability and Proliferation Assays (e.g., cancer cell lines)

The cytotoxic and anti-proliferative effects of phenylpiperazine analogs have been investigated in various cancer cell lines. These assays are critical for identifying potential anticancer activity and understanding the structural features that contribute to it. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits cell growth by 50%, is a key metric derived from these studies.

A variety of substituted arylpiperazine derivatives have demonstrated significant cytotoxic activity against human cancer cell lines. For example, a series of novel arylpiperazine derivatives were evaluated for their in vitro activity against three human prostate cancer cell lines: PC-3, LNCaP, and DU145. The results indicated that the type and position of the substituent on the phenyl ring played a crucial role in the cytotoxic potency. Notably, compounds with a methyl group at the ortho-position of the phenyl ring exhibited strong cytotoxicity against LNCaP cells.

Another study synthesized a series of aminated quinolinequinones linked to piperazine (B1678402) analogs and screened them against a panel of 60 human cancer cell lines (NCI-60). nih.govnih.gov Several of these compounds were found to be potent inhibitors of cancer cell growth across multiple cell lines, including colon, renal, and breast cancer cell lines. nih.govnih.gov For example, the compound designated QQ1 was particularly effective against the renal cancer cell line ACHN, with an IC50 value of 1.55 µM. nih.govnih.gov Further investigation showed that QQ1 could inhibit ACHN cell proliferation and induce cell cycle arrest. nih.govnih.gov

The tables below summarize the cytotoxic activity of selected phenylpiperazine analogs against various cancer cell lines, as reported in the scientific literature.

Table 1: Cytotoxic Activity of Arylpiperazine Analogs Against Prostate Cancer Cell Lines

Compound Substitution on Phenyl Ring Cell Line IC50 (µM)
9 o-methyl LNCaP < 5
15 o-methyl LNCaP 1.25
8 (pyrimidinyl moiety) DU145 8.25
10 p-methyl LNCaP 31.94
16 p-methyl LNCaP 32.47
26 Not specified LNCaP 26.83

Data sourced from scientific literature on arylpiperazine derivatives.

Table 2: Cytotoxic Activity of Phenylsulfonylpiperazine Analogs Against Breast Cancer Cell Lines

Compound Cell Line IC50 (µM) Selectivity Index (SI)
3 MCF7 (Tumor) 4.48 > 35.6
3 MCF-10A (Non-tumoral) > 160
2 MCF-10A (Non-tumoral) 88.20

Data sourced from a study on phenylsulfonylpiperazine derivatives. researchgate.net

These findings highlight that specific substitutions on the phenylpiperazine scaffold are critical for cytotoxic activity, with some analogs showing promising potency and selectivity against cancer cells.

Cellular Uptake and Efflux Studies

Understanding how a compound enters and exits a cell is fundamental to evaluating its potential as a therapeutic agent. Studies on phenylpiperazine analogs have explored these characteristics, particularly in the context of neuroblastoma, a type of cancer originating from neural crest cells.

In one key study, the cellular uptake and retention of radiolabeled phenylpiperazines were investigated in human neuroblastoma cell lines (SK-N-SH and SK-N-BE(2C)). nih.gov The research evaluated compounds including 1-(3-chlorophenyl)-piperazine (mCPP), a close structural analog of 2-(3-Bromophenyl)piperazine. The study measured the ability of these compounds to inhibit the uptake of a known imaging agent, [¹²⁵I]MIBG, to assess their affinity for the cell's uptake transporters. nih.gov

The results demonstrated that phenylpiperazines have a significant affinity for neuroblastoma cells. The rate of cellular uptake for a radiolabeled phenylpiperazine ([¹²⁵I]IPP) was highest within the first 60 minutes. nih.gov Retention studies showed an initial rapid washout of about 50% of the compound, after which the remaining radioactivity within the cells remained constant for at least 3 hours, indicating stable retention. nih.gov

Inhibition studies were conducted to determine the selectivity of the uptake mechanism. The IC50 values for the inhibition of [¹²⁵I]IPP uptake by various compounds were measured, providing insight into the involvement of specific transporters. The data, summarized in the table below, show that phenylpiperazine analogs like CPP (a chlorophenylpiperazine) effectively inhibit uptake, suggesting they utilize the same or similar transport mechanisms. nih.gov

Table 3: Inhibition of Radiolabeled Phenylpiperazine ([¹²⁵I]IPP) Uptake in Neuroblastoma Cells

Inhibitor Compound IC50 (µM)
IPP 1.8 - 2.5
CPP (chlorophenylpiperazine) 7.0 - 9.0
TFMPP ≥ 20
MIBG 18 - 25
DMI 0.6 - 1.5
5HT (Serotonin) > 100

Data sourced from in vitro pharmacological studies with human neuroblastoma cell lines. nih.gov

These results confirm that phenylpiperazine analogs can effectively enter and are retained by specific cell types, a crucial characteristic for targeted therapeutic or diagnostic applications.

In Vivo Proof-of-Concept Studies in Animal Models

Following promising in vitro results, compounds are advanced to in vivo studies in animal models. These studies are designed to demonstrate that the compound's activity observed in cells translates to a physiological or behavioral effect in a living organism, providing proof-of-concept for its proposed therapeutic application.

Pharmacodynamic Markers in Relevant Animal Models

Pharmacodynamic (PD) markers are measurable biological indicators that show a drug has reached its target and produced a biological effect. For phenylpiperazine analogs targeting the central nervous system, these markers often involve measuring changes in neurotransmitter levels in the brain.

The close analog, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), has been used extensively in animal models to study pharmacodynamic effects on monoamine systems. In vivo microdialysis in rats is a powerful technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions following drug administration.

Studies using this technique have shown that mCPP administration leads to significant changes in brain neurochemistry.

Serotonin (5-HT) Levels : Intravenous administration of mCPP was found to cause a marked and dose-related increase in the extracellular concentration of serotonin in the hippocampus of rats, with levels rising to 300-1,400% of the baseline. researchgate.net This effect is believed to be caused by a reversal of the serotonin transporter. researchgate.net

Dopamine (DA) Levels : The same studies showed that mCPP also induces an increase in extracellular dopamine concentrations in the nucleus accumbens and striatum, although this effect was much weaker (125-170% of baseline) compared to its effect on serotonin. researchgate.net

Metabolite Levels : Other research has shown that lower doses of mCPP preferentially decrease serotonin metabolism, as indicated by a reduction in the level of its metabolite, 5-hydroxyindoleacetic acid (5-HIAA). At higher doses, mCPP was shown to increase the levels of the dopamine metabolite homovanillic acid (HVA) in the striatum and nucleus accumbens.

Another advanced technique for assessing pharmacodynamics in vivo is Positron Emission Tomography (PET). nih.gov PET imaging can be used to determine receptor occupancy—the percentage of a specific receptor target in the brain that is bound by a drug. nih.gov By using a radiolabeled phenylpiperazine derivative, researchers can visualize and quantify its distribution in the brain and its binding to specific targets, such as the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1), confirming target engagement in a living animal. nih.gov These neurochemical and imaging-based PD markers are vital for linking drug exposure to a tangible biological effect in the brain.

Behavioral Phenotyping in Animal Models (e.g., anxiety-like behaviors)

Behavioral phenotyping in animal models provides a quantitative measure of a drug's effect on complex behaviors that can be analogous to human conditions. nih.gov The analog 1-(3-chlorophenyl)piperazine (mCPP) is well-characterized as a compound that induces anxiety-like behaviors in rodents and is often used as a pharmacological model to study anxiety and to screen for anxiolytic drugs. researchgate.net

The anxiogenic (anxiety-producing) effects of mCPP have been demonstrated across several standardized behavioral tests:

Elevated Plus-Maze (EPM) : This test is based on the natural aversion of rodents to open and elevated spaces. Animals treated with mCPP spend significantly less time in the open arms of the maze compared to control animals, which is interpreted as an anxiety-like behavior. researchgate.net

Open Field Test (OFT) : This test assesses locomotor activity and anxiety-like behavior in a novel environment. mCPP administration has been shown to shorten the distance traveled in the center of the open field and reduce the number of entries into this central zone, indicating increased anxiety. nih.gov

Social Interaction Test : In this paradigm, the amount of time pairs of rats spend in active social interaction (e.g., sniffing, grooming, following) is measured. Under unfamiliar conditions, mCPP reduces the total time spent in social interaction, an effect consistent with an anxiogenic response.

Hole-Board Test (HBT) : This test measures exploratory and anxiety-related behaviors. Mice treated with mCPP show a reduction in head-dipping behaviors and an increased latency to the first head-dip, which is indicative of an anxiety-like state. nih.gov

These behavioral studies provide strong in vivo proof-of-concept that phenylpiperazine analogs like mCPP can modulate CNS pathways involved in anxiety. The consistent induction of anxiety-like phenotypes across multiple validated models confirms that the compound engages its molecular targets in the brain to produce a predictable and measurable behavioral outcome. researchgate.net This makes the mCPP-induced anxiety model a valuable tool for investigating the neurobiology of anxiety and for the preclinical evaluation of new anti-anxiety medications.

Efficacy Studies in Disease-Relevant Animal Models (e.g., prostate cancer models, Parkinson's disease models)

The therapeutic potential of arylpiperazine derivatives, a class to which 2-(3-bromophenyl)piperazine belongs, has been explored in various preclinical animal models of disease. While specific in vivo efficacy data for 2-(3-bromophenyl)piperazine dihydrochloride is not extensively detailed in publicly available literature, studies on analogous compounds provide insights into the potential anti-cancer and neuroprotective activities of this structural class.

Prostate Cancer Models:

Research into arylpiperazine derivatives has indicated their potential as anticancer agents. Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to predict the cytotoxic activity of arylpiperazine derivatives against prostate cancer cell lines, such as LNCaP, which are androgen-sensitive and rely on the androgen receptor for growth. These computational models have explored the molecular interactions between arylpiperazine compounds and the androgen receptor, suggesting a potential mechanism for their anti-prostate cancer activity nih.gov.

In vivo studies on structurally related compounds containing a bromophenyl group have demonstrated anti-tumor effects. For instance, a 3-bromophenyl derivative of coumarin (B35378) was shown to significantly reduce tumor growth in mouse xenograft models using HT1080 (fibrosarcoma) and MDA-MB231 (breast adenocarcinoma) cells nih.gov. This suggests that the bromophenyl moiety can be a component of molecules with in vivo anti-tumor efficacy. While this study did not use a piperazine derivative or a prostate cancer model, it supports the potential for brominated phenyl compounds to inhibit tumor proliferation in a live animal model nih.gov. Other studies have noted that arylpiperazine derivatives bearing halogen substituents, such as chlorine or trifluoromethyl groups, on the benzene (B151609) ring exhibit notable cytotoxic activity against cancer cell lines mdpi.com.

Compound ClassAnimal ModelCell LineKey Efficacy FindingsReference
3-Bromophenyl coumarin derivativeNude mice xenograftHT1080Delayed tumor apparition and significantly reduced tumor growth. nih.gov
3-Bromophenyl coumarin derivativeNude mice xenograftMDA-MB231Affected the growth of established aggressive tumors. nih.gov
Arylpiperazine derivatives(In Silico Study)LNCaP (Prostate)Predicted cytotoxic activity via interaction with the androgen receptor. nih.gov

Parkinson's Disease Models:

The neuroprotective effects of various compounds are frequently evaluated in preclinical models of Parkinson's disease that replicate the characteristic loss of dopaminergic neurons. Common models include those induced by neurotoxins such as 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), and rotenone (B1679576) nih.govmdpi.commdpi.comnih.gov. These toxins induce oxidative stress, mitochondrial dysfunction, and neuroinflammation, leading to the degeneration of the nigrostriatal pathway, mimicking the pathology of Parkinson's disease nih.govnih.gov.

Animal ModelInduction MethodKey Pathological Features MimickedPotential Therapeutic EndpointReference
Mouse/Rat Model6-Hydroxydopamine (6-OHDA)Selective destruction of dopaminergic neurons in the nigrostriatal pathway.Prevention of dopamine neuron loss, reduction in motor deficits. nih.govlu.se
Mouse Model1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)Inhibition of mitochondrial complex I, leading to dopaminergic cell death.Protection of dopaminergic neurons, restoration of dopamine levels. mdpi.commdpi.comnih.gov
Rat ModelRotenoneSystemic inhibition of mitochondrial complex I, oxidative damage, protein aggregation.Alleviation of motor and non-motor symptoms, reduction of neurodegeneration. mdpi.com

Non-human Pharmacokinetic and Pharmacodynamic Correlations

The relationship between pharmacokinetics (PK), which describes how the body processes a drug, and pharmacodynamics (PD), which describes the drug's effect on the body, is crucial for optimizing drug development nih.gov. Establishing a clear PK/PD correlation in preclinical models helps in predicting the dose and schedule required to achieve therapeutic effects in humans catapult.org.uk.

The piperazine moiety is a common structural motif in pharmaceuticals, often incorporated to improve the pharmacokinetic properties of a molecule, such as solubility and bioavailability mdpi.com. The physicochemical characteristics of piperazine derivatives, including lipophilicity and polarity, are known to significantly influence their absorption, distribution, metabolism, and excretion (ADME) profiles researchgate.net.

While specific PK/PD correlation studies for this compound are not detailed in the reviewed literature, general principles from preclinical research can be applied. A successful PK/PD study in non-human models typically involves administering a range of doses and measuring drug concentrations in plasma and target tissues over time, while simultaneously assessing a biological or therapeutic effect catapult.org.uk. For a potential anti-cancer agent, this might involve correlating drug concentration in tumor tissue with the inhibition of tumor growth nih.gov. For a neuroprotective agent, the correlation might be between brain tissue concentration and the prevention of neuronal cell death or a reduction in behavioral deficits transpharmation.com.

Studies on other piperazine-containing compounds have demonstrated the feasibility of achieving favorable pharmacokinetic profiles. For example, a coumarin-piperazine derivative developed as a potential antipsychotic was found to have acceptable pharmacokinetic properties in preclinical evaluations, which were then correlated with its pharmacodynamic effects in animal models of schizophrenia researchgate.net. The development of robust PK/PD models allows for the integration of data from various studies to understand the dose-exposure-response relationship, which is essential for translating preclinical findings to clinical settings nih.gov.

PK ParameterDescriptionPD ParameterDescriptionCorrelation Goal
Cmax (Maximum Concentration)The highest concentration of the drug achieved in the plasma.Emax (Maximum Effect)The greatest possible therapeutic effect of the drug.Determine if peak exposure drives efficacy.
AUC (Area Under the Curve)The total drug exposure over a period of time.Effect Duration The length of time the therapeutic effect is maintained.Correlate total exposure with the duration of action.
T1/2 (Half-life)The time it takes for the drug concentration to be reduced by half.Target Engagement The extent and duration of the drug binding to its biological target.Ensure drug concentration remains above a therapeutic threshold for a sufficient time.
Tissue Distribution The concentration of the drug in specific tissues (e.g., brain, tumor).Target Modulation The degree of biological change in the target tissue (e.g., enzyme inhibition, receptor occupancy).Link drug levels at the site of action to the desired biological effect.

Computational and in Silico Approaches to 2 3 Bromophenyl Piperazine Dihydrochloride Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is instrumental in understanding the fundamental mechanisms of drug action. For 2-(3-Bromophenyl)piperazine (B1587519) dihydrochloride (B599025), docking studies can elucidate how it might interact with various biological targets, such as enzymes or receptors.

The primary goal of molecular docking is to predict the binding mode of a ligand within the active site of a protein. This involves sampling a vast number of possible conformations and orientations of the ligand and scoring them based on their predicted binding affinity. The resulting "pose" reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and the amino acid residues of the target protein.

In studies involving similar phenylpiperazine derivatives, molecular docking has been successfully used to identify key interactions that drive biological activity. For instance, research on novel arylpiperazine derivatives as potential androgen receptor (AR) antagonists utilized docking to understand how these compounds fit into the AR ligand-binding pocket. nih.gov Similarly, docking studies on 1,2-benzothiazine derivatives containing a phenylpiperazine moiety revealed potential binding modes with DNA and topoisomerase IIα, suggesting a mechanism for their anticancer activity. mdpi.com These studies establish a precedent for how molecular docking could be applied to 2-(3-Bromophenyl)piperazine dihydrochloride to predict its interactions with specific therapeutic targets.

A hypothetical docking study of this compound into a kinase binding site might yield the interactions detailed in the table below.

Interaction TypeLigand GroupProtein ResidueDistance (Å)
Hydrogen BondPiperazine (B1678402) N-HAsp1452.9
Hydrogen BondPiperazine N-HGlu913.1
Pi-AlkylBromophenyl RingVal234.5
Halogen BondBromine AtomGly21 (Backbone O)3.4

This table is illustrative and represents typical data generated from molecular docking studies.

Beyond predicting the binding pose, docking algorithms calculate a scoring function to estimate the binding free energy (ΔG), which indicates the strength of the ligand-receptor interaction. A more negative ΔG value suggests a stronger and more favorable interaction.

Another critical metric derived from these studies is Ligand Efficiency (LE). LE normalizes the binding energy by the size of the molecule (typically the number of non-hydrogen atoms), providing a measure of how efficiently a ligand binds to its target. nih.govnih.gov It helps in identifying small, potent fragments that are ideal starting points for lead optimization. A higher LE value is generally desirable, as it suggests that the compound's potency is derived from an optimal fit rather than simply its size. nih.gov Comparing the LE values of a series of analogs, including this compound, would allow researchers to assess the contribution of different chemical modifications to binding affinity.

CompoundBinding Free Energy (ΔG, kcal/mol)Heavy Atom CountLigand Efficiency (LE)
Compound A (Scaffold)-7.5150.50
2-(3-Bromophenyl)piperazine -8.8170.52
Compound C (Analog)-9.0220.41

This table provides an example of how Ligand Efficiency is calculated and used to compare compounds. The values are hypothetical.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion. nih.govresearchgate.net By simulating the behavior of the this compound-protein complex in a solvated environment, researchers can assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the protein. nih.gov Key outputs from MD simulations include Root Mean Square Deviation (RMSD) to track the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. These simulations are crucial for validating docking results and ensuring that the predicted interactions are maintained under more realistic, dynamic conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can predict the activity of new, unsynthesized compounds based on their molecular descriptors—numerical values that quantify various physicochemical properties of a molecule. nih.gov

For a series of compounds including this compound, a QSAR study would involve calculating a wide range of descriptors. scispace.comopenpharmaceuticalsciencesjournal.com These models can guide the rational design of more potent analogs by identifying which molecular properties are most influential for their biological effect.

Descriptor ClassExample DescriptorsPotential Influence on Activity
ConstitutionalMolecular Weight, Number of Rings, nDB (Number of Double Bonds)Size and structural framework
ElectronicDipole Moment, Absolute ElectronegativityInteraction strength, reactivity
PhysicochemicalLogP (Lipophilicity), Water SolubilityMembrane permeability, bioavailability
TopologicalWiener Index, Balaban IndexMolecular shape and branching

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govmdpi.com Using methods like molecular docking, millions of compounds can be rapidly assessed, prioritizing a smaller, more manageable number for experimental screening. The 2-(3-Bromophenyl)piperazine scaffold could itself be identified through such a screening process.

Once an initial "hit" like this compound is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. nih.gov The computational methods described above are central to this process. For example, docking and MD simulations can be used to explore modifications to the bromophenyl or piperazine rings, predicting how these changes might enhance interactions with the target. QSAR models can then be used to predict the activity of these new virtual compounds, ensuring that only the most promising candidates are selected for chemical synthesis and further testing. researchgate.net

Future Research Directions and Broader Academic Impact

Exploration of Novel Biological Targets for 2-(3-Bromophenyl)piperazine (B1587519) Dihydrochloride (B599025)

The arylpiperazine moiety is known to interact with a wide range of biological targets, particularly receptors in the central nervous system. mdpi.com However, the therapeutic landscape is constantly evolving, and there is a continuous need to identify novel targets for drug discovery. Future research should focus on screening 2-(3-Bromophenyl)piperazine dihydrochloride and its analogs against emerging and underexplored biological targets.

The diverse activities of arylpiperazines suggest that 2-(3-Bromophenyl)piperazine could be investigated for its effects on targets implicated in oncology and neurodegenerative diseases. mdpi.commdpi.com For instance, many arylpiperazine derivatives have shown anti-proliferative activity in various tumor cell lines. mdpi.comnih.gov This opens up avenues to explore targets such as specific kinases, enzymes involved in cancer metabolism, or androgen receptors, which have been successfully targeted by other arylpiperazine compounds. nih.govresearchgate.net Similarly, the role of this compound could be explored in pathways related to Alzheimer's and Parkinson's disease. mdpi.com

A systematic approach to target exploration could involve high-throughput screening against a panel of receptors, enzymes, and ion channels. This would provide a comprehensive profile of the compound's biological activity and potentially reveal unexpected therapeutic opportunities.

Table 1: Potential Novel Biological Targets for this compound

Target ClassSpecific ExamplesTherapeutic AreaRationale for Exploration
KinasesCDK4/6, Receptor Tyrosine Kinases (e.g., PDGFRA)OncologyOther piperazine-containing drugs are potent kinase inhibitors used in cancer treatment. mdpi.com
Serotonin (B10506) Receptors5-HT1A, 5-HT2ANeurology/PsychiatryArylpiperazines are a well-established class of 5-HT1A receptor ligands. nih.govnih.gov
Dopamine (B1211576) ReceptorsD2, D4Neurology/PsychiatrySome arylpiperazines act as D2 receptor antagonists. researchgate.net
Androgen Receptor (AR)AR Ligand-Binding PocketOncology (Prostate Cancer)Novel arylpiperazine derivatives have been developed as potent AR antagonists. nih.govresearchgate.net
Fibroblast Activation Protein (FAP)FAP expressed by cancer-associated fibroblastsOncology/ImagingPiperazine-based inhibitors of FAP are being developed for diagnostic imaging. nih.gov

Development of Advanced Synthetic Methodologies

While synthetic routes to arylpiperazines are well-established, there is always room for innovation to improve efficiency, yield, and structural diversity. mdpi.comorganic-chemistry.org Future research in the synthesis of this compound should focus on developing more sustainable and versatile methodologies.

Modern synthetic strategies such as palladium-catalyzed Buchwald-Hartwig amination offer an efficient route to arylpiperazines from aryl halides. researchgate.netorganic-chemistry.org Further research could optimize these conditions for the specific synthesis of 2-substituted arylpiperazines, which can be challenging. Other advanced methods include microwave-assisted synthesis, which can drastically reduce reaction times, and flow chemistry for safer and more scalable production. tandfonline.com

Furthermore, developing novel multicomponent reactions could allow for the rapid generation of a library of derivatives based on the 2-(3-Bromophenyl)piperazine scaffold. rsc.org For example, a one-pot, four-component protocol has been developed for the synthesis of other substituted piperazines. rsc.org Asymmetric synthesis techniques are also crucial for producing enantiomerically pure compounds, which is often necessary as stereoisomers can have different biological activities and pharmacological profiles. nih.gov

Table 2: Comparison of Synthetic Methodologies for Arylpiperazines

MethodologyDescriptionPotential Advantages for Synthesizing 2-(3-Bromophenyl)piperazine Derivatives
Buchwald-Hartwig AminationPalladium-catalyzed cross-coupling of an amine (piperazine) and an aryl halide. mdpi.comorganic-chemistry.orgHigh efficiency and functional group tolerance.
Microwave-Assisted SynthesisUtilizes microwave irradiation to heat the reaction, significantly reducing reaction times. tandfonline.comRapid synthesis for library generation and optimization.
Multicomponent ReactionsOne-pot reactions where multiple starting materials react to form a single product. rsc.orgIncreases synthetic efficiency and allows for rapid diversification.
Asymmetric SynthesisMethods that produce a specific stereoisomer of a chiral molecule. nih.govAccess to enantiopure compounds for stereospecific biological evaluation.
Flow ChemistryContinuous reaction process in a tube or pipe reactor.Improved safety, scalability, and process control.

Integration of Multi-Omics Data in Preclinical Efficacy Studies

To fully understand the biological effects and therapeutic potential of this compound, future preclinical studies should integrate multi-omics approaches. These technologies—including genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of the molecular changes induced by the compound in a biological system. mdpi.comnih.gov

By treating cell lines or animal models with the compound and analyzing the resulting changes at multiple molecular levels, researchers can elucidate its mechanism of action, identify biomarkers of response, and discover potential off-target effects. nih.gov For example, transcriptomic analysis (RNA-seq) can reveal which genes and signaling pathways are modulated by the compound. nih.gov Proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can uncover alterations in metabolic pathways. researchgate.netmdpi.com

Integrating these datasets can provide a comprehensive picture of the drug's impact. mdpi.com For instance, identifying a set of genes that are differentially expressed (transcriptomics) and whose protein products are also altered (proteomics) provides strong evidence for a specific pathway being targeted. This multi-omics driven approach can significantly enhance the understanding of the compound's efficacy and guide its further development. nih.gov

Table 3: Application of Multi-Omics in Preclinical Studies

Omics ApproachData GeneratedPotential Insights for this compound
Transcriptomics (e.g., RNA-seq)Gene expression profilesIdentify modulated signaling pathways and gene networks. nih.gov
ProteomicsProtein abundance and modificationsConfirm gene expression changes at the protein level and identify direct protein targets.
MetabolomicsMetabolite profilesUncover effects on cellular metabolism and identify metabolic biomarkers of response. nih.gov
Integrative AnalysisCombined multi-level molecular dataConstruct comprehensive models of the compound's mechanism of action and predict therapeutic response. mdpi.commdpi.com

Potential for Probe Development in Biological Systems

Chemical probes are essential tools for studying biological processes. This compound can serve as a scaffold for the development of such probes. By chemically modifying the core structure, researchers can create molecules designed for specific applications, such as imaging or target identification.

One promising direction is the development of positron emission tomography (PET) imaging agents. By incorporating a positron-emitting radionuclide, such as fluorine-18, into the molecule, it can be used to visualize and quantify the distribution of its biological target in living subjects. Piperazine-based structures have already been successfully used to develop PET probes for targets like the fibroblast activation protein (FAP), which is important in cancer. nih.gov The bromine atom on the phenyl ring of 2-(3-Bromophenyl)piperazine provides a convenient site for radiolabeling or for introducing other functionalities.

In addition to imaging probes, the compound could be modified to create affinity-based probes for target deconvolution. This involves attaching a reactive group or a reporter tag (like biotin) to the molecule. These probes can then be used to isolate and identify the specific proteins that the compound binds to within a complex biological sample, thus confirming its molecular targets.

Q & A

Q. What are the common synthetic routes for 2-(3-bromophenyl)piperazine dihydrochloride?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and reductive amination. Key steps include:

  • Alkylation : Reacting 3-bromophenylpiperazine with alkyl halides or carbonyl-containing intermediates under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Salt Formation : Converting the freebase to the dihydrochloride salt using HCl in methanol or ethanol to enhance solubility .
  • Purification : Techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH) ensure >95% purity .

Q. How is the compound characterized for structural confirmation?

  • X-ray Diffraction (XRD) : Determines crystal structure, confirming the chair conformation of the piperazine ring and bromophenyl orientation .
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., bromine at the 3-position of the phenyl group) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₁₃BrCl₂N₂, MW ≈ 348.05 g/mol) .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Highly soluble in water (>50 mg/mL) due to the dihydrochloride salt form; sparingly soluble in non-polar solvents .
  • Stability : Stable at −20°C in anhydrous conditions. Degrades above 150°C, with hydrolysis risks in acidic/alkaline environments .

Advanced Research Questions

Q. How does the 3-bromo substituent influence receptor binding compared to 2- or 4-bromo analogs?

The 3-bromo group induces steric and electronic effects that alter binding kinetics:

  • Serotonin Receptors (5-HT) : 3-Bromo substitution reduces binding affinity by 30–50% compared to 2-bromo analogs, likely due to altered π-π stacking .
  • Dopamine Transporters : Enhances inhibitory activity (IC₅₀ = 120 nM vs. 250 nM for 4-bromo derivatives) by optimizing halogen bonding with hydrophobic pockets .
    Experimental Tip: Use radioligand displacement assays (e.g., 3^3H-paroxetine for 5-HT) to quantify differences .

Q. How can researchers resolve contradictions in reported pharmacological data?

Discrepancies in IC₅₀ values (e.g., dopamine uptake inhibition) may arise from:

  • Assay Conditions : Variations in buffer pH (7.4 vs. 7.0) or temperature (25°C vs. 37°C) .
  • Purity : Impurities >5% (e.g., residual freebase) skew dose-response curves. Validate purity via HPLC before assays .
  • Structural Analog Interference : Cross-reactivity with off-target receptors (e.g., σ-1 receptors) requires selective antagonists like BD1063 in control experiments .

Q. What strategies optimize bioavailability without compromising activity?

  • Salt Modification : Replace dihydrochloride with mesylate or tosylate salts to improve lipophilicity (logP from −1.2 to 0.5) .
  • Prodrug Design : Esterify the piperazine nitrogen to enhance membrane permeability, with enzymatic cleavage in vivo .
  • Co-solvent Systems : Use cyclodextrin complexes or PEG-based formulations for in vivo studies .

Q. How does the compound’s stability impact long-term storage and experimental reproducibility?

  • Degradation Pathways : Hydrolysis of the piperazine ring occurs at pH < 3 or > 10. Monitor via LC-MS for degradants like 3-bromoaniline .
  • Storage Recommendations : Lyophilize and store at −80°C under argon to prevent oxidation of the bromophenyl group .

Methodological Considerations

Q. How to distinguish this compound from structural analogs?

  • Chromatographic Retention : Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) shows distinct retention times:

    CompoundRetention Time (min)
    3-Bromo derivative8.2
    2-Bromo derivative7.5
    4-Bromo derivative9.1
  • Vibrational Spectroscopy : FT-IR identifies C-Br stretching at 560 cm⁻¹ (vs. 580 cm⁻¹ for 4-bromo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)piperazine dihydrochloride
Reactant of Route 2
2-(3-Bromophenyl)piperazine dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.